Product packaging for 5-(Pyridin-3-yl)isophthalic acid(Cat. No.:CAS No. 1264068-70-3)

5-(Pyridin-3-yl)isophthalic acid

Cat. No.: B3095505
CAS No.: 1264068-70-3
M. Wt: 243.21 g/mol
InChI Key: FBNJEMJSKMBJAH-UHFFFAOYSA-N
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Description

Reticular chemistry provides a powerful strategy for the bottom-up construction of crystalline materials with tailored functionalities. berkeley.edu By judiciously selecting molecular building blocks—metal ions or clusters and organic linkers—scientists can dictate the topology and properties of the resulting frameworks. Isophthalic acid and its derivatives are a prominent class of organic linkers, prized for their ability to form diverse and stable coordination polymers. The substituents on the isophthalic acid backbone play a crucial role in influencing the coordination environment of the metal ions and the coordination modes of the carboxyl groups, thereby dictating the final architecture of the coordination polymer. rsc.org

The incorporation of pyridine (B92270) rings into carboxylate-based linkers introduces an additional layer of versatility and functionality. Pyridine-carboxylate ligands are esteemed for their multifaceted coordination capabilities, offering both carboxylate oxygen atoms and pyridyl nitrogen atoms as potential binding sites for metal centers. rsc.orgelsevierpure.com This dual-coordination ability allows for the construction of higher-dimensional and more complex network topologies. rsc.org The rigid nature of the pyridine ring, combined with the flexible coordination modes of the carboxylate groups, provides a powerful tool for controlling the dimensionality and porosity of the resulting MOFs. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, facilitating the formation of intricate supramolecular assemblies through non-covalent interactions. nih.govnih.gov

Among the diverse array of pyridine-carboxylate ligands, 5-(Pyridin-3-yl)isophthalic acid (H₂pypa) stands out as a particularly intriguing multitopic linker. nih.gov This molecule features a central benzene (B151609) ring functionalized with two carboxylate groups at the 1 and 3 positions and a pyridyl group at the 5 position. This specific arrangement of coordination sites—two carboxylate groups and one pyridyl nitrogen—classifies it as a tritopic linker, capable of connecting to three different metal centers simultaneously. This multi-topic nature is highly desirable in the synthesis of three-dimensional (3D) MOFs with complex and high-connectivity networks. The rigid framework of H₂pypa, coupled with its versatile coordination modes, has led to its use in the construction of a variety of coordination polymers with interesting structural features and potential applications in areas such as selective sorption and fluorescence sensing.

The isomeric counterpart, 5-(Pyridin-4-yl)isophthalic acid, has also been extensively studied, and its coordination behavior provides valuable insights into the subtle effects of substituent positioning on the final framework architecture. nih.govnih.govresearchgate.net The strategic placement of the pyridyl nitrogen atom in the 3-position, as in H₂pypa, offers a distinct geometric arrangement of donor sites compared to the 4-pyridyl isomer, leading to the formation of unique network topologies.

Detailed research into the coordination chemistry of H₂pypa has revealed its ability to form diverse structures depending on the choice of metal ion and reaction conditions. The interplay between the hard carboxylate oxygen donors and the softer pyridyl nitrogen donor allows for selective coordination with a range of metal centers, further expanding the structural possibilities.

PropertyDescription
IUPAC Name 5-(Pyridin-3-yl)benzene-1,3-dicarboxylic acid
Molecular Formula C₁₃H₉NO₄
Molecular Weight 243.22 g/mol
Synonyms 5-(3-Pyridyl)isophthalic acid
Key Features Tritopic linker with two carboxylate groups and one pyridyl nitrogen atom.

The following table summarizes some of the key research findings related to the use of this compound and its isomers in the construction of coordination polymers.

Metal IonLigandResulting StructureKey FindingsReference
Zn(II)5-(Pyridin-4-yl)isophthalic acid3D supramolecular frameworkMolecules are linked by O—H⋯O, O—H⋯N and weak C—H⋯O hydrogen bonds. nih.govnih.gov
Ni(II)/Co(II)/Zn(II)5-(4-pyridyl)-isophthalic acid3D tsi netExhibits structural diversity and potential for selective sorption and fluorescence sensing. researchgate.net
Cu(II)/Mn(II)/Co(II)/Cd(II)5-methoxyisophthalic acid0D, 1D, and 2D coordination polymersDemonstrates the versatility of functionalized isophthalate (B1238265) linkers. nih.gov
Cd(II)5-(1H-1,2,3-triazol-5-yl)isophthalic acidSupramolecular metallogelsHighlights the role of isosteric replacement in designing functional materials. nih.gov

The continued exploration of this compound and related pyridine-carboxylate ligands in reticular chemistry promises to yield a new generation of functional materials with precisely controlled architectures and properties, paving the way for advancements in gas storage, separation, catalysis, and sensing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B3095505 5-(Pyridin-3-yl)isophthalic acid CAS No. 1264068-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-ylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)10-4-9(5-11(6-10)13(17)18)8-2-1-3-14-7-8/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNJEMJSKMBJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Pyridin 3 Yl Isophthalic Acid and Its Coordination Assemblies

Hydrothermal Synthesis Approaches for Crystalline Materials

Hydrothermal synthesis is a widely utilized technique for the preparation of crystalline coordination polymers. rsc.org This method involves the reaction of metal salts and organic ligands in water under elevated temperatures and autogenous pressure. The self-assembly process during hydrothermal synthesis is highly sensitive to various factors, including the choice of metal ion, reactant concentrations, and the pH of the solution. rsc.org Polycarboxylate ligands, such as 5-(pyridin-3-yl)isophthalic acid and its derivatives, are favored due to their ability to deprotonate and form diverse coordination bonds, leading to a variety of structural architectures. rsc.org

For instance, a series of novel coordination compounds were synthesized using 5-aminoisophthalic acid, a derivative of isophthalic acid, under hydrothermal conditions at 160°C for three days. rsc.org This process yielded crystalline products with structures ranging from two-dimensional sheets to complex three-dimensional interpenetrated frameworks. rsc.org Similarly, lanthanide coordination polymers have been successfully prepared using hydrothermal techniques, resulting in two-dimensional infinite structures. psu.edu In these structures, the geometry and coordination numbers of the lanthanide ions are influenced by the lanthanide contraction. psu.edu The versatility of the carboxylate groups in ligands like phthalic acid allows for various coordination modes, connecting adjacent metal ions to form extended networks. psu.edu

The table below summarizes examples of coordination polymers synthesized via hydrothermal methods, highlighting the diversity of resulting structures.

Compound/FormulaMetal IonKey LigandResulting StructureReference
[La2(BDC)3(H2O)]nLa(III)1,2-benzenedicarboxylate (BDC)2-D coplanar network psu.edu
[Eu2(BDC)3(H2O)]nEu(III)1,2-benzenedicarboxylate (BDC)2-D wave-like network psu.edu
[Tb2(BDC)3(H2O)]nTb(III)1,2-benzenedicarboxylate (BDC)2-D wave-like network psu.edu
[Yb4(BDC)6(H2O)2]nYb(III)1,2-benzenedicarboxylate (BDC)2-D network psu.edu
[Co(μ3-aipa)(2,2′-H2biim)]nCo(II)5-aminoisophthalic acid (H2aipa)2-D sheet rsc.org
{[Cd(μ3-aipa)(2,2′-H2biim)]·H2O}nCd(II)5-aminoisophthalic acid (H2aipa)2-D sheet rsc.org
[Zn(cyip)(bpe)]nZn(II)5-(3-carboxybenzyloxy)-isophthalic acid (cyipH2)2-fold interpenetrated 2-D nets researchgate.net

Solvothermal Synthesis Techniques for Metal-Organic Frameworks and Coordination Polymers

Solvothermal synthesis is another powerful method for constructing metal-organic frameworks (MOFs) and coordination polymers, where the reaction is carried out in an organic solvent or a mixture of solvents under elevated temperatures. acs.org This technique allows for greater control over the resulting crystal structure and properties. The choice of solvent can significantly influence the final architecture of the framework. acs.org

For example, the solvothermal reaction of a fluorinated dicarboxylic acid with copper(II) nitrate (B79036) in different solvents (DMF vs. DEF) led to the formation of two distinct two-dimensional fluorinated MOFs with and without interdigitation. acs.org This highlights the crucial role of the solvent in directing the self-assembly process. Similarly, four novel MOFs based on 5-(benzimidazole-1-yl)isophthalic acid were successfully synthesized under solvothermal conditions, yielding unique three-dimensional network structures. nih.govrsc.org

The versatility of solvothermal synthesis is further demonstrated by the construction of coordination polymers with various dimensionalities. For instance, using a 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine (B92270) ligand, coordination polymers with two-dimensional and three-dimensional frameworks were obtained through solvothermal methods. rsc.org The photocatalytic properties of MOFs synthesized via solvothermal routes have also been investigated. For example, bismuth and trimesic acid-based MOFs were synthesized using a mixed-solvent system, and their photocatalytic activity was found to be dependent on the synthetic solvent composition. researchgate.net

The following table provides examples of MOFs and coordination polymers synthesized using solvothermal techniques.

Compound/FormulaMetal IonKey LigandSolvent(s)Resulting StructureReference
[Cu2(hfbba)2(3-mepy)2]·(DMF)2(3-mepy)Cu(II)4,4′-(hexafluoroisopropylidene)bis(benzoic acid) (H2hfbba)DMF2-D interdigitated F-MOF acs.org
[Cu2(hfbba)2(3-mepy)2]Cu(II)4,4′-(hexafluoroisopropylidene)bis(benzoic acid) (H2hfbba)DEF2-D non-interdigitated F-MOF acs.org
[Cd(bipa)]nCd(II)5-(benzimidazole-1-yl)isophthalic acid (H2bipa)Not specified3-D network nih.govrsc.org
{[Zn2(bipa)2]·2C2H5OH}nZn(II)5-(benzimidazole-1-yl)isophthalic acid (H2bipa)Not specified3-D network nih.govrsc.org
[Co(fa)2(btap)2]Co(II)3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine (btap)Not specified2-D framework rsc.org
[Cd(oa)(btap)]Cd(II)3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine (btap)Not specified3-D structure rsc.org
Bi-BTCBi(III)Trimesic acidDMF/MethanolRod-like crystals researchgate.net

Ligand Functionalization and Derivatization Strategies for Targeted Properties

The functionalization and derivatization of the parent this compound ligand is a key strategy for tuning the properties of the resulting coordination assemblies for specific applications. By introducing different functional groups onto the isophthalic acid or pyridine backbone, researchers can influence the coordination behavior of the ligand, the dimensionality of the resulting framework, and its chemical and physical properties, such as catalytic activity and fluorescence. rsc.orgresearchgate.net

For example, the introduction of an amino group, as in 5-aminoisophthalic acid, has been shown to be a versatile approach for synthesizing a range of coordination polymers with interesting structural features and catalytic properties for reactions like the Knoevenagel reaction. rsc.org Similarly, attaching a benzimidazole (B57391) group to the isophthalic acid, creating 5-(benzimidazole-1-yl)isophthalic acid, has led to the development of MOFs that act as highly selective fluorescent sensors for detecting metal ions like Fe(III) and Cr(VI) in water. nih.govrsc.org

The modification of the isophthalic acid backbone with a carboxybenzyloxy group, yielding 5-(4-carboxybenzyloxy)isophthalic acid, has been used to construct zinc-based coordination polymers that exhibit fluorescence sensing capabilities for nitroaromatic explosives. researchgate.net Furthermore, derivatization of the pyridine ring can also be explored, as seen in the use of 5-(3-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)isophthalic acid, which introduces additional coordination sites and potential for more complex network formation. chemicalbook.com

The table below illustrates various functionalized derivatives of this compound and their targeted applications.

Functionalized LigandFunctional GroupTargeted Property/ApplicationReference
5-aminoisophthalic acidAmino (-NH2)Heterogeneous catalysis (Knoevenagel reaction) rsc.org
5-(benzimidazole-1-yl)isophthalic acidBenzimidazoleSelective fluorescence sensing of Fe(III) and Cr(VI) ions nih.govrsc.org
5-(4-carboxybenzyloxy)isophthalic acidCarboxybenzyloxyFluorescence sensing of nitroaromatic explosives researchgate.net
5-{(pyridin-4-ylmethyl)amino}isophthalic acidPyridylmethylaminoHeterogeneous catalysis (peroxidative oxidation of alcohols, Henry reaction) researchgate.net
5-(3-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)isophthalic acidMethyl-triazolyl-pyridinePotential for complex network formation chemicalbook.com

Coordination Architectures and Network Topology Based on 5 Pyridin 3 Yl Isophthalic Acid

Design and Construction of Metal-Organic Frameworks (MOFs)

The synthesis of MOFs using 5-(pyridin-3-yl)isophthalic acid involves the reaction of the ligand with various metal ions, often under solvothermal conditions. The resulting frameworks exhibit a range of topologies and properties, which are influenced by several key factors.

Role of Metal Centers in MOF Formation and Topology

The choice of the metal center is a critical factor that dictates the final structure and topology of the resulting MOF. A variety of metal ions, including those from the transition metals and lanthanides, have been employed to create diverse coordination environments.

The coordination number and preferred geometry of the metal ion significantly influence the connectivity of the network. For instance, solvothermal reactions of 5-(4-pyridyl)-isophthalic acid with Ni(II), Co(II), and Zn(II) have produced MOFs with different dimensionalities and network topologies. researchgate.net Two nickel-based compounds both display a uninodal 8-connected 3D tsi net, yet they possess different crystal systems. researchgate.net A cobalt-based MOF, synthesized with an auxiliary ligand, adopts a 2-fold interpenetrating binodal (3,5)-connected 3D hms net, while a zinc-based framework features a rare 2-fold interpenetrating binodal (3,4)-connected 3D fsx architecture. researchgate.net

Similarly, reactions of 5-{(pyridin-4-ylmethyl)amino}isophthalic acid with copper(II), zinc(II), and cadmium(II) have yielded MOFs with distinct two- and three-dimensional polymeric architectures. acs.orgresearchgate.net The copper and zinc complexes form 2D structures, whereas the cadmium complex results in a 3D network polymer. acs.orgresearchgate.net The nature of the metal cation, along with the conformations of the ligands, plays a crucial role in modulating the final structures and topologies of the coordination complexes. rsc.org

The use of lanthanide ions (Ln³⁺) introduces further structural possibilities due to their characteristically high coordination numbers. nih.gov This property, stemming from the involvement of f-block electrons, allows for the formation of unique and complex frameworks. nih.gov For example, lanthanide-based MOFs (Ln-MOFs) have been synthesized that exhibit bright fluorescence, a property that can be tuned by the choice of the lanthanide ion. nih.gov

The following table summarizes the influence of different metal centers on the resulting MOF structures with ligands based on pyridinyl-isophthalic acid.

Metal IonLigandResulting Structure/TopologyReference
Ni(II)5-(4-pyridyl)-isophthalic acid3D uninodal 8-connected tsi net researchgate.net
Co(II)5-(4-pyridyl)-isophthalic acid3D 2-fold interpenetrating (3,5)-connected hms net researchgate.net
Zn(II)5-(4-pyridyl)-isophthalic acid3D 2-fold interpenetrating (3,4)-connected fsx net researchgate.net
Cu(II)5-{(pyridin-4-ylmethyl)amino}isophthalic acid2D polymeric architecture acs.orgresearchgate.net
Zn(II)5-{(pyridin-4-ylmethyl)amino}isophthalic acid2D polymeric architecture acs.orgresearchgate.net
Cd(II)5-{(pyridin-4-ylmethyl)amino}isophthalic acid3D network type polymer acs.orgresearchgate.net
Mn(II)Isophthalic acid and flexible bis(pyridyl) ligand1D 'ladder' chain structure rsc.org
Co(II), Ni(II)Isophthalic acid and flexible bis(pyridyl) ligand2D (4,4) layer networks rsc.org
Cd(II)Isophthalic acid and flexible bis(pyridyl) ligand3D pcu-type network rsc.org
Zn(II)Isophthalic acid and flexible bis(pyridyl) ligand3D diamondoid-type framework rsc.org
Eu(III), Tb(III)4,4′,4″-s-triazine-2,4,6-triyltribenzoatePorous 3D square framework nih.gov

Influence of Auxiliary Ligands on Framework Dimensionality and Connectivity

The introduction of auxiliary ligands, particularly N-donor ligands, can significantly alter the dimensionality and connectivity of the resulting coordination frameworks. rsc.org These ligands can act as pillars or bridges, extending the dimensionality of the structure from one-dimensional chains to two-dimensional layers or three-dimensional frameworks.

For instance, the use of the N-auxiliary ligand 4,4′-bis(1-imidazolyl)biphenyl (bimb) in conjunction with 5-(4-pyridyl)-isophthalic acid and transition metal centers led to the formation of 3D frameworks with varying topologies. researchgate.net In the absence of this auxiliary ligand, different structures were obtained, highlighting the crucial role of these secondary linkers in directing the self-assembly process. researchgate.net

The flexibility and coordination modes of these auxiliary ligands also play a significant role. Studies have shown that the structural diversity in a series of nickel(II) coordination polymers is subject to the flexibility and donor atom position of the neutral spacer ligands. mdpi.com Similarly, the introduction of different N-donor auxiliary ligands into reactions with a symmetrical tetracarboxylate ligand and Co(II) ions resulted in frameworks with different dimensionalities, including 1D chains and 3D frameworks. rsc.org

Secondary Building Unit (SBU) Formation and their Impact on Porosity and Structure

In frameworks constructed from pyridyl-dicarboxylic acid ligands, various SBUs have been observed. For example, a cadmium(II) MOF based on 5-{(pyridin-4-ylmethyl)amino}isophthalic acid features a dimetallic core that acts as a secondary building unit, leading to a 3D network. acs.orgresearchgate.net In another example, a manganese-based MOF exhibits a dinuclear {Mn₂(μ₂-H₂O)} SBU, resulting in a 3D framework. rsc.org A framework based on an iron SBU, {Fe₂(COO)₄}, also forms a 3D architecture. rsc.org

The geometry of the organic ligand itself can influence the formation of the SBU. For instance, the use of ligands with different geometries, such as V-shaped isophthalic acid versus linear or triangular ligands, can lead to the formation of mononuclear, trinuclear, or tetranuclear zinc subunits, respectively, which in turn dictates the dimensionality of the final structure. researchgate.net

Pore Engineering and Network Environment Control

A key feature of MOFs is their tunable porosity, which can be engineered for specific applications. The size, shape, and chemical environment of the pores can be controlled through the judicious selection of the organic linker and the metal center.

By using ligands with different lengths and functionalities, the pore dimensions can be systematically varied. The chemical environment within the pores can also be tailored by introducing functional groups on the organic linker. For example, a MOF with free secondary amine groups within its channels was shown to be an active catalyst. researchgate.net

The control of the network environment is also crucial for applications such as selective gas sorption. For instance, a cobalt-based MOF with a 2-fold interpenetrating structure showed high efficiency for the selective sorption of CO₂ over N₂ and CH₄. researchgate.net This selectivity is attributed to the specific interactions between the gas molecules and the pore walls of the MOF.

Formation and Structural Diversity of Coordination Polymers (CPs)

Coordination polymers constructed from this compound and related ligands exhibit remarkable structural diversity, ranging from one-dimensional chains to complex three-dimensional networks.

One-, Two-, and Three-Dimensional Coordination Networks

The dimensionality of the resulting coordination polymer is influenced by a combination of factors, including the coordination preferences of the metal ion, the coordination modes of the ligand, the presence of auxiliary ligands, and the reaction conditions such as solvent and temperature. researchgate.netrsc.org

One-Dimensional (1D) Networks: These structures often take the form of simple chains or more complex ladder-like or looped chains. For example, a manganese(II) coordination polymer synthesized with a derivative of this compound forms a 1D chain network. nih.gov Another example is a cobalt-based coordination polymer that displays a 1D chain built by an unprotonated linker. rsc.org

Two-Dimensional (2D) Networks: These can be formed by linking 1D chains together or through the direct assembly of metal ions and ligands into layers. Several coordination polymers based on pyridinyl-isophthalic acid derivatives exhibit 2D structures, often with a (4,4) network topology. rsc.orgrsc.org For instance, a copper-based MOF with a 2D polymeric architecture possesses open channels occupied by non-coordinated solvent molecules. researchgate.net A dysprosium-based MOF also forms a 2D network with cavities occupied by solvent molecules. mdpi.com

Three-Dimensional (3D) Networks: These are often formed with the aid of auxiliary ligands or through the self-assembly of more complex SBUs. Many of the MOFs discussed previously fall into this category, exhibiting a wide range of topologies such as pcu, dia, and hms nets. researchgate.netrsc.orgrsc.org The interpenetration of multiple independent networks is also a common feature in these 3D structures, which can influence the porosity of the material. researchgate.net The geometry of the ligands plays a critical role in directing the formation of 3D structures, with more rigid and angular ligands often favoring higher dimensionalities. researchgate.net

The following table provides examples of coordination polymers with different dimensionalities based on pyridinyl-isophthalic acid and related ligands.

CompoundMetal IonLigand(s)DimensionalityTopology/StructureReference
1Mn(II)Isophthalic acid, N-(pyridin-3-ylmethyl)pyridin-2-amine1D'Ladder' chain rsc.org
2Co(II)Isophthalic acid, N-(pyridin-3-ylmethyl)pyridin-2-amine2D(4,4) layer rsc.org
3Zn(II)Isophthalic acid, N-(pyridin-3-ylmethyl)pyridin-2-amine2D(4,4) layer rsc.org
4Cd(II)Isophthalic acid, N-(pyridin-3-ylmethyl)pyridin-2-amine3Dpcu-type rsc.org
8Zn(II)Isophthalic acid, N-(pyridin-3-ylmethyl)pyridin-3-amine3Ddiamondoid-type rsc.org
-Mn(II)5-(1,3-dioxo-4,5,6,7-tetraphenylisoindolin-2-yl)isophthalic acid1D2-connected uninodal chain nih.gov
-Co(II)5,5′-(ethene-1,2-diyl)diisophthalic acid, 1,10-phenanthroline1DChain built by unprotonated linker rsc.org
-Dy(III)5-aminoisophthalic acid2DNetwork with cavities mdpi.com
-Co(II)5,5′-(ethene-1,2-diyl)diisophthalic acid3D(4,6)-connected CrB-type rsc.org

Interpenetration Phenomena and its Prevention in Framework Construction

Interpenetration, where two or more independent frameworks grow through one another, is a common and significant phenomenon in the crystal engineering of Metal-Organic Frameworks (MOFs). In systems based on pyridyl-isophthalic acid ligands, the formation of interpenetrated structures is often observed, leading to a denser material with reduced pore volume.

For instance, in frameworks constructed with the isomeric 5-(4-pyridyl)-isophthalic acid, the choice of metal center and auxiliary ligands has been shown to direct the formation of interpenetrated nets. researchgate.net A cobalt-based framework, [Co2(pbdc)2(bimb)2·(bimb)0.5·(H2O)4·(DMF)0.25]n, adopts a 2-fold interpenetrating binodal (3,5)-connected 3D hms net. researchgate.net Similarly, a zinc-based system, [Zn(pbdc)(bimb)·(H2O)]n, features a rare 2-fold interpenetrating binodal (3,4)-connected 3D fsx architecture. researchgate.net

The prevention or control of interpenetration is a key challenge in designing porous materials for applications like gas storage. Strategies to mitigate this include:

Use of Bulky Solvents or Templates: The presence of large guest molecules within the pores during synthesis can physically hinder the formation of a second, interpenetrating network.

Modification of Ligand Geometry: Introducing bulky substituents on the ligand can create steric hindrance that prevents multiple networks from coexisting in the same space.

Control of Synthesis Conditions: Factors such as temperature, pressure, and solvent polarity can influence the kinetics and thermodynamics of framework assembly, favoring non-interpenetrated structures.

Supramolecular Self-Assembly and Crystal Engineering Principles

The structure of this compound, featuring both hydrogen bond donors (carboxylic acids) and acceptors (pyridine nitrogen), makes it an exemplary building block for supramolecular chemistry. Its self-assembly is governed by a hierarchy of non-covalent interactions.

Hydrogen Bonding Interactions in Solid-State Architectures

Hydrogen bonds are the primary driving force in the self-assembly of this compound and its derivatives, creating robust and predictable patterns. In the solid state of the related isomer 5-(pyridin-4-yl)isophthalic acid, molecules are linked by a network of intermolecular hydrogen bonds, resulting in a three-dimensional supramolecular framework. nih.govnih.gov The key interactions observed are:

O—H⋯N Bonds: A strong hydrogen bond forms between the carboxylic acid hydroxyl group and the nitrogen atom of the pyridine (B92270) ring. nih.gov

Weak C—H⋯O Bonds: Weaker C—H⋯O interactions involving aromatic C-H donors and carboxylate oxygen acceptors further stabilize the three-dimensional packing. nih.gov

These interactions dictate the molecular conformation. For example, the dihedral angle between the pyridine and benzene (B151609) rings is approximately 31.07°, a twist attributed to the influence of these intermolecular hydrogen bonds. nih.govnih.gov

Below is a table detailing typical hydrogen bond geometries found in the crystal structure of the closely related 5-(pyridin-4-yl)isophthalic acid, which exemplifies the interactions expected for the 3-pyridyl isomer.

Donor—H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O—H···N0.821.782.558157
O—H···O0.821.912.620144
C—H···O0.932.573.491172
Data derived from the crystal structure of 5-(pyridin-4-yl)isophthalic acid. nih.gov

π-π Stacking and Other Non-Covalent Interactions Governing Assembly

Beyond hydrogen bonding, other non-covalent forces play a crucial role in the assembly of architectures based on this compound.

π-π Stacking: Aromatic π-π stacking interactions between the electron-rich pyridine rings and the phenyl rings are significant in stabilizing the crystal lattice. In co-crystals involving isophthalic acid and pyridine-containing molecules, face-to-face stacking is a common feature. nih.gov These interactions are characterized by typical centroid-to-centroid distances of 3.4 to 3.8 Å. nih.govnih.gov In some structures, pairs of hydrogen-bonded chains stack via these aromatic interactions to construct supramolecular tapes. nih.gov The interplay between strong hydrogen bonds and weaker π-π interactions is a key principle of crystal engineering in these systems. rsc.org

Topologically Unique and Known Nets in this compound Systems

When this compound or its isomers act as organic linkers in Metal-Organic Frameworks (MOFs), the resulting networks can be described and classified using topological analysis. The ligand's connectivity, combined with the coordination geometry of the metal ion, defines the topology of the framework.

Research on the isomeric 5-(4-pyridyl)-isophthalic acid (H2pbdc) ligand has yielded frameworks with several distinct topologies:

tsi net: In nickel-based frameworks such as [Ni2(pbdc)2(μ2-H2O)(H2O)2·(DMA)2.7]n, the ligand and metal clusters assemble into a uninodal 8-connected 3D net with tsi topology. researchgate.net

hms net: A cobalt-based MOF, [Co2(pbdc)2(bimb)2], forms a 2-fold interpenetrating binodal (3,5)-connected 3D net with hms topology. researchgate.net

fsx net: A zinc-based framework, [Zn(pbdc)(bimb)], displays a rare 2-fold interpenetrating binodal (3,4)-connected 3D architecture with fsx topology. researchgate.net

α-Polonium and rutile topologies: In other systems using substituted isophthalic acids, different topologies such as the α-polonium and rutile (rtl) nets have been observed, demonstrating the structural diversity achievable with this class of ligands. nih.gov

Advanced Characterization and Structural Elucidation of 5 Pyridin 3 Yl Isophthalic Acid Based Materials

Single-Crystal X-ray Diffraction for Definitive Structural Analysis

While a detailed crystal structure for a metal-organic framework (MOF) based on 5-(pyridin-3-yl)isophthalic acid is not available in the cited literature, extensive analysis has been performed on its isomer, 5-(pyridin-4-yl)isophthalic acid. nih.goviucr.org The findings from this closely related compound offer significant insight into the structural characteristics that can be anticipated for materials based on the 3-pyridyl isomer.

In the structure of 5-(pyridin-4-yl)isophthalic acid, the molecule exhibits a non-planar conformation where the pyridine (B92270) ring is twisted relative to the central benzene (B151609) ring, with a dihedral angle of 31.07(18)°. nih.goviucr.orgnih.gov The two carboxylic acid groups, however, remain nearly coplanar with the benzene ring. nih.goviucr.org This non-planarity is a critical feature influencing the final three-dimensional architecture of its coordination polymers. The crystal structure is consolidated by a network of intermolecular hydrogen bonds, including O—H⋯O and O—H⋯N interactions, which link the individual molecules into a robust three-dimensional supramolecular framework. nih.goviucr.orgnih.gov

For metal-organic frameworks, SC-XRD analysis reveals the coordination mode of the this compound ligand with metal ions and precisely maps the resulting network topology. rsc.orgacs.org

Table 1: Crystallographic Data for the Isomeric Compound 5-(Pyridin-4-yl)isophthalic acid This data is presented as a representative example of the detailed structural information obtainable via SC-XRD.

ParameterValueReference
Chemical FormulaC₁₃H₉NO₄ nih.goviucr.org
Formula Weight ( g/mol )243.21 nih.goviucr.org
Crystal SystemOrthorhombic nih.goviucr.org
Space GroupFdd2 nih.goviucr.org
a (Å)15.5362 (16) nih.goviucr.org
b (Å)37.371 (3) nih.goviucr.org
c (Å)7.1716 (9) nih.goviucr.org
V (ų)4163.9 (8) nih.goviucr.org
Z16 nih.goviucr.org
Dihedral Angle (Pyridine-Benzene)31.07 (18)° nih.goviucr.org

Powder X-ray Diffraction for Phase Purity and Bulk Sample Characterization

Powder X-ray Diffraction (PXRD) is an essential and routine technique for the characterization of polycrystalline materials, or powders. units.it Its primary role is to confirm the phase purity of a bulk synthesized sample and to verify that the material's structure is consistent with the one determined from single-crystal analysis. units.itrsc.org

Furthermore, PXRD is instrumental in assessing the structural integrity of materials based on this compound after they have been subjected to various treatments. For instance, the technique is used to check if a MOF framework remains intact after the removal of guest solvent molecules (a process known as activation) or after its use in catalytic cycles. acs.orgchemrxiv.orgrsc.org The retention of the original diffraction pattern confirms the material's stability and reusability. rsc.org

Spectroscopic Investigations (FT-IR, NMR, UV-Vis) of Ligand Coordination and Electronic Properties

Spectroscopic techniques are vital for probing the coordination environment, functional groups, and electronic characteristics of this compound and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups and to confirm the coordination of the ligand to metal centers. In the free this compound ligand, a strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid is typically observed around 1700 cm⁻¹. acs.org Upon coordination to a metal ion and deprotonation of the carboxylic acid, this band is replaced by two distinct bands: the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate group (COO⁻), which appear at approximately 1610 cm⁻¹ and 1400 cm⁻¹, respectively. acs.orgresearchgate.net The separation between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group. FT-IR is also effective in monitoring the presence or removal of solvent molecules, such as water or DMF, by observing the characteristic bands like the broad O-H stretch around 3400 cm⁻¹. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primarily used to confirm the molecular structure and purity of the this compound ligand before its incorporation into larger structures. The ¹H NMR spectrum would show a distinct set of signals in the aromatic region corresponding to the protons on the pyridine and benzene rings, while the acidic proton of the carboxyl groups would appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum would complement this by showing characteristic signals for all unique carbon atoms in the molecule. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Solid-state UV-Vis absorption spectroscopy is employed to study the electronic properties of the final materials. rsc.org The spectra can reveal electronic transitions within the ligand and potential charge-transfer bands that may arise upon coordination with a metal center. This information is valuable for applications in photocatalysis or as optical materials. rsc.org For example, a related compound, pyridine-3,5-dicarboxylic acid, shows distinct absorption peaks in the UV region. researchgate.net

Thermogravimetric Analysis for Thermal Stability and Solvent Content Determination

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For materials based on this compound, particularly MOFs, TGA is crucial for determining their thermal stability and quantifying the amount of included solvent molecules. rsc.orgresearchgate.net

A typical TGA curve for a MOF shows an initial weight loss at lower temperatures (below ~150 °C), which corresponds to the departure of guest solvent molecules (e.g., water, DMF) from the pores. rsc.org The percentage of this weight loss allows for the calculation of the number of solvent molecules per formula unit. Following this initial step, the TGA curve often shows a plateau, indicating a temperature range where the anhydrous framework is stable. researchgate.net At higher temperatures, a sharp drop in mass signifies the decomposition of the organic ligand and the collapse of the framework. researchgate.net The onset temperature of this decomposition is a key measure of the material's thermal stability. For example, a coordination polymer was found to be stable up to 271 °C before decomposition began. researchgate.net

Microscopic Techniques (e.g., Scanning Electron Microscopy) for Morphological Characterization

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, including the size and shape (e.g., rods, blocks, needles), of the crystalline particles in the bulk material. This is important because the macroscopic morphology can influence properties such as catalytic activity and ease of handling. In the context of supramolecular gels formed from related systems, SEM analysis of the dried gel (xerogel) has revealed intricate microstructures, such as porous networks composed of dense aggregates, recoiled layers, and even hollow tubes with micrometer-scale diameters. acs.org This provides direct evidence of the self-assembled network responsible for the gel's properties.

Rheological Studies for Supramolecular Gels and Viscoelastic Properties

For derivatives of this compound that form supramolecular gels, rheology is a critical tool for characterizing their mechanical and flow properties. mdpi.com Supramolecular gels are viscoelastic materials held together by non-covalent interactions, and their properties are highly dependent on the underlying self-assembled network. mdpi.com

Rheological experiments, typically performed on a rheometer, provide quantitative data on the gel's strength and behavior under stress or strain.

Oscillatory Amplitude Sweep: This experiment is performed to identify the linear viscoelastic region (LVR), a strain range where the gel's structure is not permanently disrupted and responds elastically. mdpi.commdpi.com

Oscillatory Frequency Sweep: Within the LVR, a frequency sweep measures the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component, indicating the energy stored during deformation, while G'' represents the viscous (liquid-like) component, indicating the energy dissipated. For a material to be considered a true gel, G' must be significantly greater than G'' across a range of frequencies, and both moduli should show a low dependence on frequency. mdpi.com

Temperature Sweep: This experiment reveals the gel's thermal stability. An increase in temperature can weaken the non-covalent interactions holding the network together, leading to a decrease in G' and potentially a transition from a gel to a solution (sol) state. mdpi.com For instance, some supramolecular gels maintain a stable three-dimensional network structure up to a certain temperature (e.g., 70 °C) before the elastic modulus begins to decline. mdpi.com

These studies are fundamental to understanding the strength, stability, and potential applications of these soft materials. nih.gov

Functional Applications of 5 Pyridin 3 Yl Isophthalic Acid Based Materials in Academic Research

Gas Adsorption and Separation Performance of MOFs

The porous nature and tunable pore chemistry of MOFs make them excellent candidates for gas adsorption and separation. The incorporation of 5-(pyridin-3-yl)isophthalic acid and its isomers as organic linkers allows for the design of frameworks with specific affinities for different gas molecules, which is crucial for applications such as carbon capture and fuel storage.

Selective Carbon Dioxide (CO2) Adsorption

For instance, a copper-based MOF, Cu-PEIP, synthesized using a Schiff base ligand derived from a pyridyl isophthalic acid, exhibits a notable CO2 sorption capacity of 4.75 mmol g⁻¹ at 273 K. rsc.org This high uptake is complemented by a CO2/CH4 selectivity of 8.5 at the same temperature, highlighting its potential for purifying natural gas. rsc.org Similarly, a cobalt-based MOF incorporating a 5-(pyridin-4-ylmethoxy)-isophthalic acid ligand displayed a CO2 adsorption capacity of 41.33 cm³/g at 273 K, while showing significantly weaker adsorption of methane (B114726) and carbon monoxide. dtu.dknih.govmdpi.comresearchgate.net

Furthermore, two cadmium-based isostructural frameworks, differing only in the functional groups on the isophthalic acid backbone (amino and phenolic hydroxyl groups), both showed high CO2 uptakes of over 20 wt%. acs.org This indicates that the functionalization of the isophthalic acid moiety can be a powerful tool for enhancing CO2 adsorption. acs.org An expanded MOF-505 analogue, NJU-Bai12, also showed an impressive CO2 uptake capacity of 23.83 mmol·g⁻¹ at 273 K and 20 bar. nih.gov

Hydrogen (H2) and Methane (CH4) Storage Capabilities

The development of safe and efficient hydrogen and methane storage materials is essential for the transition to cleaner energy sources. energy.gov MOFs, with their high surface areas and tunable pore environments, are promising materials for this purpose. researchgate.netumich.edu While high-pressure gas cylinders are the conventional storage method, physisorption in porous materials like MOFs offers a potentially safer and more energy-efficient alternative. dtu.dk

A copper-based MOF synthesized from 4′-(pyridin-4-yl)biphenyl-3,5-dicarboxylic acid, [Cu(L1)], has shown high hydrogen adsorption, with the density of H2 in its pores approaching that of liquid hydrogen. nih.gov Another example is the expanded MOF-505 analogue, NJU-Bai12, which exhibits an unsaturated total hydrogen storage capacity of 62.7 mg·g⁻¹ at 77 K and 20 bar. nih.gov

In the realm of methane storage, a key performance metric is the working capacity, which is the amount of methane that can be delivered from the storage system. nih.govberkeley.edu While specific methane storage data for MOFs based on this compound are not extensively detailed in the reviewed literature, the general principles of MOF design for methane storage are applicable. The systematic design of pore size and functionality in isoreticular MOFs has been shown to lead to high methane storage capacities. nih.gov For example, MOF-519 has demonstrated a working capacity of 230 cm³ cm⁻³ at 80 bar. berkeley.edu

Optimizing Gas Uptake and Selectivity through Framework Design

The strategic design of the MOF framework is paramount in optimizing its gas adsorption properties. This includes the choice of metal center, the geometry and functionalization of the organic linker, and the resulting pore size and topology of the framework. The use of pyridyl-isophthalate ligands allows for a high degree of control over these parameters.

The introduction of functional groups into the linker can significantly enhance gas uptake and selectivity. For example, the presence of amino and phenolic hydroxyl groups in cadmium-based MOFs has been shown to be beneficial for CO2 adsorption. acs.org The nitrogen atoms of the pyridine (B92270) ring can also act as Lewis basic sites, enhancing the affinity for acidic gases like CO2.

The structural diversity of the resulting frameworks also plays a crucial role. A family of copper-based MOFs derived from three distinct pyridyl-isophthalate ligands with varied lengths and steric bulk resulted in structurally diverse frameworks, each with different gas adsorption properties. nih.gov This demonstrates that even subtle changes to the linker can have a profound impact on the final material's performance. The formation of interpenetrated frameworks can also influence porosity and, consequently, gas uptake.

Heterogeneous Catalysis by Metal-Organic Frameworks and Coordination Polymers

The well-defined and tunable active sites within MOFs and coordination polymers make them highly attractive as heterogeneous catalysts. acs.orgresearchgate.netulisboa.pt Materials based on this compound and its derivatives have been successfully employed in several important organic reactions, offering advantages such as reusability and ease of separation from the reaction mixture.

Catalytic Oxidation Reactions (e.g., Alcohols)

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. rsc.org MOFs can act as robust heterogeneous catalysts for these reactions. A study utilizing copper, zinc, and cadmium MOFs synthesized from 5-{(pyridin-4-ylmethyl)amino}isophthalic acid demonstrated their catalytic activity in the microwave-assisted peroxidative oxidation of primary and secondary alcohols. acs.orgresearchgate.netulisboa.pt

The copper-based MOF, in particular, was found to be the most effective catalyst. acs.orgresearchgate.net For the oxidation of 1-phenylethanol (B42297) to acetophenone, the copper MOF achieved a 93% yield in 30 minutes under microwave irradiation with tert-butyl hydroperoxide as the oxidant. acs.org The catalyst could be recovered and reused for several cycles without a significant loss in activity. acs.orgresearchgate.net

Condensation Reactions (e.g., Henry Reaction)

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are valuable synthetic intermediates. MOFs have emerged as efficient heterogeneous catalysts for this reaction. mdpi.comrsc.org

The same series of copper, zinc, and cadmium MOFs based on 5-{(pyridin-4-ylmethyl)amino}isophthalic acid were also tested as catalysts for the Henry reaction between various aldehydes and nitroalkanes in water. acs.orgresearchgate.net The zinc-based MOF showed the highest catalytic activity in this case. For the reaction between benzaldehyde (B42025) and nitromethane, the zinc MOF afforded a 94% yield of the corresponding β-nitro alcohol in 24 hours at 75 °C. acs.org The catalyst's heterogeneity was confirmed, and it could be recycled multiple times. acs.orgresearchgate.net

Catalyst Recyclability and Stability Studies

While the recyclability and stability of metal-organic framework (MOF) catalysts are critical for practical applications, specific studies detailing these properties for catalysts derived solely from this compound were not found in the reviewed literature. However, research on closely related structures provides insights into the potential performance of such materials. For instance, MOFs synthesized from a derivative, 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, have been shown to act as effective heterogeneous catalysts. acs.orgresearchgate.netulisboa.pt These related catalysts could be recovered and reused for several consecutive cycles without a significant loss of catalytic activity, demonstrating the inherent potential for creating stable and recyclable catalysts from pyridyl-isophthalic acid-based ligands. acs.orgresearchgate.netulisboa.pt

Luminescent Sensing Applications

The unique photoluminescent properties of MOFs often make them suitable for chemical sensing. However, specific research focusing on the use of MOFs constructed from this compound for the applications outlined below was not identified in the available search results. Studies on similar isophthalic acid derivatives show promise in this area.

Detection of Metal Ions (e.g., Fe³⁺)

No specific studies were found describing the use of materials based on this compound for the luminescent detection of ferric (Fe³⁺) ions.

Sensing of Environmental Analytes and Biomarkers

The literature search did not yield specific examples of this compound-based materials being used for the sensing of environmental analytes or biomarkers. Research on the isomeric ligand, 5-(4-pyridyl)-isophthalic acid, has shown that the resulting MOFs can serve as luminescent probes for detecting pesticides and various solvent molecules. researchgate.net

Ratiometric Fluorescent Probes and Visual Detection Methods

There were no research findings available that detailed the development or use of ratiometric fluorescent probes or visual detection methods based on MOFs or other materials derived from this compound.

Chiral Metal-Organic Frameworks from Achiral this compound Ligands

A significant area of application for this compound is in the synthesis of chiral materials from entirely achiral components. researchgate.net This process is of great interest in materials science and chemistry as it offers a pathway to creating functional chiral frameworks without the need for expensive and often complex chiral precursors.

Research has demonstrated that three-dimensional chiral metal-organic frameworks can be successfully generated using the achiral this compound ligand in conjunction with metal ions such as Cadmium (Cd²⁺), Zinc (Zn²⁺), and Manganese (Mn²⁺). researchgate.net These frameworks exhibit a (10,3)-c topology, a specific and well-defined network structure. researchgate.net The emergence of chirality in these materials is a direct result of spontaneous symmetry breaking during the crystallization process. researchgate.net

Spontaneous Resolution and Chiral Transmission Phenomena

The formation of chiral MOFs from the achiral this compound ligand is a clear example of spontaneous resolution upon crystallization. researchgate.net This phenomenon is underpinned by the principle of chiral transmission. researchgate.net

The process begins at the molecular level, where the this compound ligand, upon coordination to the metal centers, adopts an axially chiral conformation due to a twist between its pyridine and isophthalate (B1238265) ring systems. researchgate.net This initial, molecular-level chirality is then propagated throughout the crystal lattice as the framework assembles. The result is a bulk material that is chiral, with the framework chirality being directly established by the ligand's locked-in chiral conformation. researchgate.net This mechanism showcases how asymmetry can be transferred from a single molecular component to the entire supramolecular architecture, leading to the formation of enantiomerically distinct crystals from an achiral starting solution. researchgate.netnih.gov

Potential in Asymmetric Catalysis and Enantioselective Separations

A comprehensive review of academic literature reveals a notable absence of specific research on the application of materials based on This compound in the fields of asymmetric catalysis and enantioselective separations. While the broader class of compounds, namely pyridinyl-isophthalic acids and their derivatives, have been utilized in the construction of metal-organic frameworks (MOFs), dedicated studies into the chiral applications of the 3-pyridinyl isomer are not presently available in published research.

The fundamental prerequisite for a material to be effective in asymmetric catalysis or enantioselective separation is the presence of chirality. This is typically achieved either by using a chiral building block, such as a modified ligand, or through the spontaneous formation of a chiral crystal structure from achiral components. Searches for chiral MOFs or other polymeric materials synthesized specifically from This compound have not yielded any results.

For context, related compounds such as 5-(pyridin-4-yl)isophthalic acid and its derivatives have been investigated for various applications, including gas sorption and fluorescence sensing. researchgate.netresearchgate.net Furthermore, the general potential of MOFs in catalysis is well-documented, with research exploring their use in reactions like oxidations and nitroaldol (Henry) reactions. researchgate.netdntb.gov.ua Some studies on different, but structurally related, pyridyl-based isophthalic acids have noted the formation of chiral space groups arising from the packing of two-dimensional layers in the crystal structure. rsc.org However, these observations have not been extended to or reported for This compound .

Theoretical and Computational Investigations of 5 Pyridin 3 Yl Isophthalic Acid Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Coordination Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric and electronic properties of molecules like 5-(pyridin-3-yl)isophthalic acid and its coordination complexes.

DFT calculations can accurately predict molecular geometries, including bond lengths and angles. For the closely related isomer, 5-(pyridin-4-yl)isophthalic acid, crystallographic data reveals that the two carboxylic groups and the benzene (B151609) ring are nearly coplanar, while the pyridine (B92270) ring is twisted at a dihedral angle relative to the benzene ring, often due to intermolecular hydrogen bonding. nih.govnih.gov A similar non-planar geometry would be expected for the 3-pyridyl isomer.

Table 1: Representative Geometric Parameters for 5-(pyridin-4-yl)isophthalic acid (Approximation for 3-pyridyl isomer) Data based on crystallographic information for the 4-pyridyl isomer. nih.gov

ParameterValue
Dihedral Angle (Pyridine-Benzene)~31.07°
Hydrogen Bond Geometry
O-H···N Distance~2.558 Å
O-H···O Distance~2.620 Å

DFT is also instrumental in elucidating the nature of coordination interactions between the this compound ligand and metal centers. The molecule presents multiple coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. This allows for the formation of diverse and complex coordination polymers, including metal-organic frameworks (MOFs). researchgate.netatlantis-press.com DFT calculations can determine the preferred coordination modes (e.g., monodentate, bidentate, bridging) and the strength of the metal-ligand bonds. The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps reveals the regions of the molecule that are electron-rich (prone to electrophilic attack or coordination to metal cations) and electron-poor. The pyridine nitrogen and carboxylate oxygens are typically the most electron-rich regions, confirming their role as primary coordination sites.

Molecular Dynamics Simulations for Guest-Host Interactions within Frameworks

When this compound is used as a linker to construct porous materials like MOFs, understanding the interactions between the framework (host) and entrapped molecules (guests) is crucial for applications such as gas storage, separation, and drug delivery. aip.orgaip.org Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of these guest-host systems.

In a typical MD simulation, a model of the MOF crystal structure is built, and guest molecules are placed within its pores. The forces between all atoms are calculated using a force field, and the equations of motion are solved iteratively to simulate the movement of atoms and molecules over time. This allows for the investigation of:

Guest Diffusion: The pathways and diffusion rates of guest molecules through the porous network can be tracked.

Binding Sites: The preferred locations of guest molecules within the pores and their interactions with the framework can be identified. nih.gov

The pyridine nitrogen, the aromatic rings, and the carboxylate groups of the this compound linker all contribute to the potential for host-guest interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions with suitable guest molecules.

Table 2: Typical Interaction Energy Components in Guest-Host Systems

Interaction TypeDescription
Van der WaalsShort-range attractive and repulsive forces (Lennard-Jones potential).
ElectrostaticCoulombic interactions between partial charges on host and guest atoms.
Hydrogen BondingSpecific, strong directional interaction involving a hydrogen atom and an electronegative atom (e.g., N, O). researchgate.net

These simulations provide a microscopic view of the guest-host interactions that govern the macroscopic properties of the material. aip.org

Prediction of Material Properties and Mechanistic Insights

A key advantage of theoretical and computational studies is the ability to predict the properties of materials before they are synthesized, guiding experimental efforts toward the most promising candidates. chemrxiv.org By combining DFT calculations of the electronic structure of the linker and metal nodes with MD or Monte Carlo simulations of the resulting framework, a range of material properties can be predicted.

For MOFs constructed from pyridine-dicarboxylate linkers like this compound, these predicted properties include:

Porosity: The accessible surface area and pore volume of the framework can be calculated.

Gas Sorption Properties: The uptake capacity and selectivity for different gases (e.g., CO₂, CH₄, H₂) can be simulated under various pressure and temperature conditions. researchgate.net

Mechanical Stability: The bulk modulus and shear modulus can be computed to assess the rigidity and stability of the framework.

Sensing Capabilities: Changes in the electronic or photoluminescent properties of the framework upon interaction with specific guest molecules can be predicted, indicating its potential as a chemical sensor. researchgate.net

For instance, studies on MOFs made from the related 5-(4-pyridyl)-isophthalic acid have shown that these materials can exhibit selective sorption of small molecules and can function as luminescent probes for detecting pesticides. researchgate.net Computational models can provide mechanistic insights into these functions, for example, by revealing how specific interactions between the guest and the pyridine and carboxylate groups lead to selective binding or a change in fluorescence. Machine learning models are also increasingly being used, trained on large databases of existing MOFs, to predict properties based solely on the chemical nature of the linker and metal components. bohrium.comcornell.edu

Table 3: Predictable Properties of MOFs with Pyridine-Isophthalate Linkers

PropertyComputational MethodApplication
Pore Limiting Diameter (PLD)3D Convolutional Neural Networks (CNN) chemrxiv.orgMolecular Sieving, Gas Separation
Gas Adsorption IsothermsGrand Canonical Monte Carlo (GCMC)Gas Storage, Gas Purification
Selective Sorption (e.g., CO₂ over N₂)GCMC, MDFlue Gas Separation
Luminescent ResponseTime-Dependent DFT (TD-DFT)Chemical Sensing

These predictive capabilities accelerate the discovery and design of new functional materials based on this compound for targeted applications.

Future Perspectives and Emerging Research Avenues

Development of Novel Architectures and Multifunctional Materials

The future development of materials derived from 5-(pyridin-3-yl)isophthalic acid is centered on the creation of MOFs and CPs with unique topologies and enhanced functionalities. The angular disposition of its coordinating groups is expected to direct the formation of complex, non-interpenetrated, and potentially chiral three-dimensional networks. This contrasts with the often more linear or symmetrical structures obtained from its 4-pyridyl isomer. researchgate.net

The combination of the isophthalate's carboxyl groups with the pyridyl nitrogen provides a versatile coordination profile capable of binding to a wide range of metal ions. This versatility allows for the tuning of the resulting framework's properties, such as pore size, surface area, and active site availability. Research on related 5-substituted isophthalate (B1238265) ligands demonstrates that even minor changes to the substituent can lead to vastly different framework structures, from one-dimensional chains to complex 3D polymers. nih.govnih.govrsc.org For example, solvothermal reactions involving the analogous 5-(pyridin-4-yl)isophthalic acid have yielded diverse architectures, including 3D nets with tsi, hms, and fsx topologies, depending on the metal center and reaction conditions. researchgate.net It is anticipated that the use of this compound will unlock a new family of architectures with distinct properties.

Multifunctional materials that combine porosity with other characteristics like luminescence, magnetism, or catalytic activity are a key research direction. The pyridyl group within the framework can serve not only as a structural node but also as a functional site. It can be post-synthetically modified, or its inherent Lewis basicity can be exploited for catalytic purposes or for enhancing selective gas adsorption. researchgate.netacs.org The development of such materials could lead to applications in areas like selective gas separation, storage, and chemical sensing.

Table 1: Potential Architectures Based on Analogous Pyridyl-Isophthalic Acid Ligands This table illustrates known architectures from a related isomer, suggesting potential structural motifs for this compound-based materials.

LigandMetal Ion(s)Resulting Architecture/TopologyReference
5-(Pyridin-4-yl)isophthalic acidNi(II)Uninodal 8-connected 3D tsi net researchgate.net
5-(Pyridin-4-yl)isophthalic acidCo(II)2-fold interpenetrating binodal (3,5)-connected 3D hms net researchgate.net
5-(Pyridin-4-yl)isophthalic acidZn(II)2-fold interpenetrating binodal (3,4)-connected 3D fsx net researchgate.net
5-{(Pyridin-4-ylmethyl)amino}isophthalic acidCu(II), Zn(II)2D polymeric architectures researchgate.netacs.org
5-{(Pyridin-4-ylmethyl)amino}isophthalic acidCd(II)3D network with a dimetallic core researchgate.netacs.org

Integration into Hybrid Systems and Advanced Devices

The true potential of materials derived from this compound will be realized through their integration into functional hybrid systems and advanced devices. The inherent properties of MOFs—high surface area, tunable porosity, and chemically active sites—make them ideal candidates for a variety of applications. nih.gov

Sensing Devices: MOFs based on the related 4-pyridyl isomer have demonstrated efficacy as luminescent probes for detecting pesticides and solvent molecules. researchgate.net The mechanism often involves the interaction of the analyte with the framework, leading to a quenching or enhancement of fluorescence. It is highly probable that frameworks built from this compound could be designed to create selective and sensitive chemical sensors for environmental pollutants, volatile organic compounds, or biologically relevant molecules.

Catalytic Systems: The incorporation of open metal sites and functional organic linkers makes MOFs promising heterogeneous catalysts. researchgate.netacs.org MOFs derived from a related bipyridyl ligand and isophthalic acid have been shown to catalyze Knoevenagel condensation reactions and the photocatalytic degradation of organic dyes. ccspublishing.org.cn Materials based on this compound could be designed to have accessible Lewis acidic metal sites and basic pyridyl groups, creating a synergistic effect for catalyzing a range of organic transformations. Their porous nature allows for size-selective catalysis, and their insolubility makes them easily recyclable.

Hybrid Materials: Future research will likely explore the creation of hybrid or composite materials where MOFs derived from this compound are combined with other functional components like nanoparticles, polymers, or carbon nanotubes. Such composites can exhibit enhanced properties that surpass those of the individual components. For example, integrating these MOFs into polymer membranes could create advanced materials for gas separation, while combining them with conductive materials could lead to new types of electrochemical sensors or battery components.

Table 2: Prospective Applications for this compound-Based Materials This table outlines potential future applications based on the demonstrated performance of analogous material systems.

Potential Application AreaUnderlying PrincipleExample from Related SystemsReference
Luminescent SensingAnalyte-induced fluorescence quenching or enhancement.Detection of pesticides and solvent molecules by a Zn-MOF with a 4-pyridyl-isophthalate ligand. researchgate.net
Heterogeneous CatalysisAccessible metal sites and basic organic linkers promote chemical reactions.Peroxidative oxidation of alcohols and Henry reactions catalyzed by Cu-, Zn-, and Cd-MOFs. researchgate.netacs.org
PhotocatalysisLight-induced degradation of pollutants.Degradation of Rhodamine B using Zn-, Cd-, and Co-MOFs. ccspublishing.org.cn
Gas Storage and SeparationSelective adsorption of small molecules based on pore size and surface chemistry.Selective sorption of CO2 over N2 and CH4 by a Co-MOF. researchgate.net

Prospects for Scalable Synthesis and Controlled Fabrication of this compound-Based Materials

The transition of these promising materials from laboratory curiosities to real-world applications depends critically on the development of scalable and cost-effective synthesis and fabrication methods.

Ligand Synthesis: The synthesis of the this compound ligand itself is a key first step. A plausible and scalable route involves the Suzuki-Miyaura coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aryl groups. illinois.edunih.gov This would likely involve reacting a derivative of 5-bromoisophthalic acid (or its corresponding diester) with pyridine-3-boronic acid in the presence of a palladium catalyst. The precursors for this reaction are accessible, and patents for the continuous synthesis of related building blocks like 5-nitroisophthalic acid suggest that large-scale production of the isophthalate component is feasible. berkeley.edu

Controlled Fabrication of Materials: The primary method for synthesizing MOFs and CPs is solvothermal or hydrothermal synthesis, where the components are heated in a solvent. ccspublishing.org.cn To achieve controlled fabrication, factors such as temperature, reaction time, solvent system, and modulator concentration must be precisely managed. These parameters influence the crystal size, morphology, and defect density of the resulting material, which in turn affect its properties like surface area and catalytic activity. Emerging fabrication techniques, such as mechanochemical synthesis (grinding solid reactants), sonochemical methods, and spray-drying, offer potential routes to more scalable, solvent-free, and continuous production of MOF powders. These methods can significantly reduce reaction times and improve the sustainability of the manufacturing process, paving the way for the commercial viability of materials based on this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Pyridin-3-yl)isophthalic acid and its coordination polymers?

  • Methodological Answer : The ligand is typically synthesized via amide coupling or condensation reactions between pyridine derivatives and isophthalic acid precursors. Coordination polymers are constructed using solvothermal methods, where metal salts (e.g., Zn(NO₃)₂ or CdCl₂) are reacted with the ligand in solvents like DMF or water at elevated temperatures (80–120°C). Structural diversity arises from variations in metal-ligand coordination modes (e.g., monodentate vs. bridging carboxylate groups) and solvent templating effects . Characterization relies on single-crystal X-ray diffraction (SCXRD) for structural elucidation, complemented by FT-IR for functional group analysis and thermogravimetric analysis (TGA) for stability assessment .

Q. How does the pyridyl substituent in this compound influence coordination geometry in metal-organic frameworks (MOFs)?

  • Methodological Answer : The pyridin-3-yl group acts as a secondary coordination site, enabling the formation of mixed-ligand MOFs. For example, in {[Cd(3-PBI)(DMF)]}ₙ (3-PBI = this compound derivative), the pyridyl nitrogen coordinates to Cd(II), creating a 2D rutile-like network. This contrasts with non-functionalized isophthalic acid, which typically forms simpler 1D chains. SCXRD and topology analysis (e.g., using TOPOS software) are critical for mapping coordination motifs .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) or elemental analysis (CHNS/O) ensures ligand purity.
  • Structural Confirmation : SCXRD provides atomic-level resolution, while powder XRD (PXRD) confirms phase purity. FT-IR identifies carboxylate (ν(COO⁻) ~1600 cm⁻¹) and pyridyl (ν(C=N) ~1550 cm⁻¹) vibrations .

Advanced Research Questions

Q. How can this compound-based MOFs be optimized for enhanced CO₂ adsorption while maintaining porosity?

  • Methodological Answer : Strategic ligand modification, such as introducing uncoordinated nitrogen sites (e.g., pyridyl or pyrimidyl groups), polarizes pore surfaces without sacrificing surface area. For instance, NJU-Bai7 (derived from this compound) exhibits a CO₂ adsorption enthalpy of ~35 kJ/mol at low pressures due to dipole interactions between CO₂ and the pyridyl N atoms. Gas adsorption isotherms (volumetric or gravimetric) and grand canonical Monte Carlo (GCMC) simulations validate performance .

Q. What strategies resolve contradictions between structural rigidity and functional flexibility in MOFs derived from this ligand?

  • Methodological Answer : Balancing rigidity (via aromatic cores) and flexibility (via amide linkers or solvent-accessible voids) can mitigate framework collapse during activation. For example, {[Zn(3-PBI)(H₂O)]·2DMF}ₙ retains porosity after solvent removal due to π-π stacking stabilization. In situ PXRD under varying temperatures or gas pressures helps monitor structural integrity .

Q. How do electrochemical properties of Cd(II)-based coordination polymers using this ligand impact energy storage applications?

  • Methodological Answer : Cd(II)-MOFs like {[Cd(3-PBI)(DMF)]}ₙ demonstrate potential as hosts for lithium-selenium batteries. The porous framework mitigates polysulfide shuttling, improving cycle stability. Electrochemical impedance spectroscopy (EIS) and galvanostatic cycling (0.1–2C rates) quantify capacity retention (e.g., 200 mA h g⁻¹ after 500 cycles at 1C) .

Q. What role does ligand isomerism play in tuning the luminescent properties of lanthanide MOFs incorporating this compound?

  • Methodological Answer : Isomeric ligands (e.g., pyridin-3-yl vs. pyridin-4-yl) alter energy transfer pathways between the ligand and lanthanide ions (e.g., Tb³⁺). In Tb(cpioa) MOFs, the rigid 5-(pyridin-3-yl) backbone enhances antenna effects, yielding strong green emission (⁵D₄ → ⁷F₅ transition at 545 nm). Time-resolved photoluminescence and UV-vis spectroscopy quantify quantum yields and Stokes shifts .

Data Contradiction Analysis

Q. Why do some studies report reduced surface area in functionalized MOFs despite claims of preserved porosity?

  • Analysis : Discrepancies arise from differences in activation protocols (e.g., supercritical CO₂ drying vs. thermal evacuation). For NJU-Bai7, mild activation (80°C under vacuum) retains a surface area of ~1200 m²/g, while aggressive methods collapse pores. N₂ adsorption at 77 K and BET analysis are essential for comparative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.